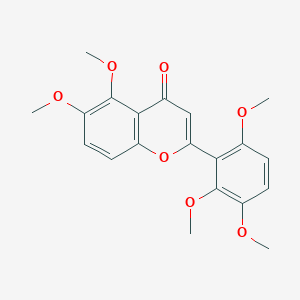
5,6,2',3',6'-Pentamethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6,2',3',6'-Pentamethoxyflavone is a natural product found in Casimiroa tetrameria and Primula veris with data available.
Scientific Research Applications
Plant Source and Composition
5,6,2',3',6'-Pentamethoxyflavone has been identified in the leaf exudate of Primula elatior, a plant species belonging to the Primulaceae family. This flavone is part of a group of flavones discovered in this species, contributing to the chemical diversity and potential biological activity of plant exudates (Budzianowski & Wollenweber, 2007).
Fungicidal Potential
Research on methoxylated flavones from citrus, closely related to this compound, indicates their effectiveness in inhibiting mycelial growth of Colletotrichum gloeosporioides, a fungus causing significant crop damage. This highlights the potential use of such flavones, including this compound, in agricultural pest management (Almada-Ruiz et al., 2003).
Anticancer Properties
A study on polymethoxylated flavones, including compounds similar to this compound, isolated from tangerine peel oil solids, suggests potential anticancer activity. These flavones were found to have significant activity against various strains of carcinoma cells, indicating their potential therapeutic application in cancer treatment (Chen, Montanari & Widmer, 1997).
Biological Activities in Citrus Polymethoxyflavones
A comprehensive study on polymethoxyflavones (PMFs) in Citrus reticulata 'Chachi' peels, closely related to this compound, reveals extensive biological activities. These PMFs demonstrated potent sterol regulatory element-binding proteins inhibition and strong antiproliferative activity against tumor cell lines. This points to the potential application of such flavones in the treatment and management of various diseases, including metabolic and cancer-related conditions (Duan et al., 2017).
Properties
Molecular Formula |
C20H20O7 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5,6-dimethoxy-2-(2,3,6-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-12-6-8-15(24-3)20(26-5)18(12)16-10-11(21)17-13(27-16)7-9-14(23-2)19(17)25-4/h6-10H,1-5H3 |
InChI Key |
KHAJXTXUCWNYAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC |
Synonyms |
5,6,2',3',6'-pentamethoxyflavone PMF cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


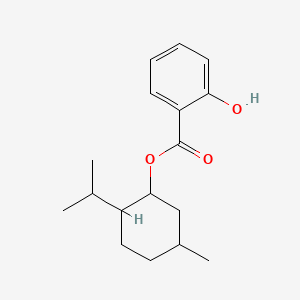
![4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione](/img/structure/B1261867.png)
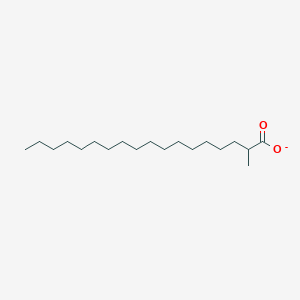
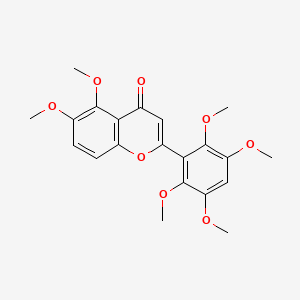
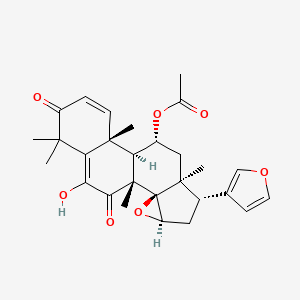
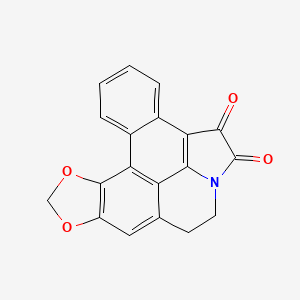
![(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one](/img/structure/B1261874.png)
![[(3aR,6E,9R,10E,14E,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-9-yl] acetate](/img/structure/B1261875.png)
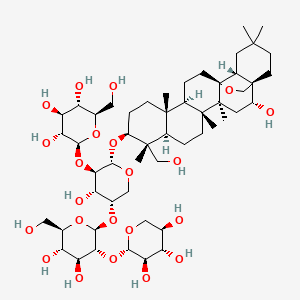
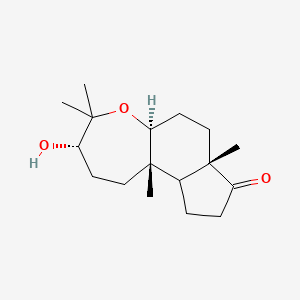
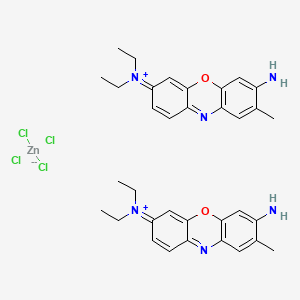
![methyl (10R,13S,14S)-14-hydroxy-13-methyl-1,7,17-trioxo-3,4,5,6,11,12,15,16-octahydro-2H-cyclopenta[a]phenanthrene-10-carboxylate](/img/structure/B1261882.png)
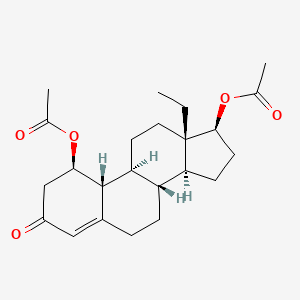
![(9R,10S,13R,14R,17R)-10,13,15-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1261885.png)
